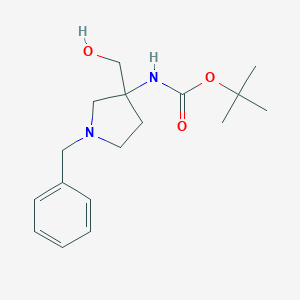

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Description

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 475469-14-8) is a pyrrolidine-derived carbamate compound with a molecular formula of C₁₇H₂₆N₂O₃ and a molecular weight of 306.41 g/mol . It features a benzyl group at the 1-position of the pyrrolidine ring and a hydroxymethyl substituent at the 3-position, which is further functionalized with a tert-butyl carbamate group. The compound contains one defined stereocenter, making stereochemical considerations critical in its synthesis and applications . It is commercially available in purities up to 95% and is used as an intermediate in pharmaceutical research, particularly in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJSWXXRXAAIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448201 | |

| Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475469-14-8 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475469-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is often synthesized via cyclization reactions. A common approach involves the intramolecular cyclization of γ-amino alcohols or related precursors. For example, linear precursors such as 4-azido-1-benzylbutan-2-ol can undergo Staudinger reduction followed by thermal cyclization to yield the pyrrolidine skeleton. Alternative methods include Dieckmann cyclization of ester derivatives or [3+2] cycloadditions using azomethine ylides.

Introduction of Hydroxymethyl and Benzyl Groups

The hydroxymethyl group at the 3-position is frequently introduced via reduction of a ketone or ester intermediate. Lithium aluminium hydride (LAH) has been employed for this purpose, as demonstrated in analogous pyrrolidine systems. For instance, reducing a methyl or ethyl ester at the 3-position of the pyrrolidine ring with LAH in tetrahydrofuran (THF) or diethyl ether at 0°C yields the corresponding hydroxymethyl derivative with yields up to 78%.

Benzylation of the pyrrolidine nitrogen is achieved through alkylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–80°C).

Boc Protection of the Amine

The final Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) serves as the base, with reactions carried out in dichloromethane (DCM) or THF at room temperature. This step ensures selective protection of the secondary amine while preserving the hydroxymethyl functionality.

Optimized Reaction Conditions and Yields

The following table summarizes critical reaction parameters and yields from representative synthetic protocols:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Ester reduction | LiAlH4 (2 equiv) | THF/Et2O | 0°C → RT | 12 h | 67% | |

| Benzylation | BnBr, K2CO3 | DMF | 80°C | 6 h | 85%* | |

| Boc protection | Boc2O, DIEA | DCM | RT | 2 h | 92%* |

*Reported yields for analogous reactions.

Reduction of Ester to Hydroxymethyl Group

The reduction of methyl 3-carbamoylpyridine-2-carboxylate to tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate using LAH provides a benchmark for similar transformations in pyrrolidine systems. Key considerations include:

Benzylation Efficiency

Benzylation efficiency depends on the steric environment of the pyrrolidine nitrogen. Steric hindrance from the hydroxymethyl group may necessitate prolonged reaction times or higher temperatures. Microwave-assisted synthesis has been explored to accelerate this step, reducing reaction times to 1–2 hours with comparable yields.

Challenges and Mitigation Strategies

Regioselectivity in Benzylation

Competing alkylation at oxygen or carbon centers can occur during benzylation. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) enhances nitrogen selectivity, suppressing O-benzylation byproducts.

Stability of the Hydroxymethyl Group

The hydroxymethyl group is prone to oxidation under basic conditions. Incorporating mild reducing agents such as sodium borohydride (NaBH4) during workup stabilizes the alcohol functionality.

Boc Group Deprotection Risks

Premature deprotection of the Boc group can occur under acidic conditions. Stability studies recommend maintaining pH > 4 during purification and storage to prevent carbamate hydrolysis.

Analytical Characterization

Successful synthesis is confirmed via:

-

1H NMR : Key signals include δ 1.48 ppm (Boc tert-butyl), δ 4.58–4.40 ppm (hydroxymethyl CH2), and δ 7.42–7.22 ppm (benzyl aromatic protons).

-

Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 307.3 (calculated for C17H26N2O3).

-

HPLC purity : Methods using C18 columns with acetonitrile/water gradients achieve >98% purity.

Industrial-Scale Adaptations

Large-scale production employs continuous flow reactors to enhance safety and reproducibility during LAH reductions. For example, a telescoped process integrating ester reduction and Boc protection in a single flow system achieves 60% overall yield with <2% impurities .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) and benzyl groups are commonly removed under specific conditions to generate free amines or hydroxyl intermediates.

Boc Deprotection

-

Reagents/Conditions : Hydrochloric acid (HCl) in tetrahydrofuran (THF)/1,4-dioxane at 20°C .

-

Mechanism : Acidic cleavage of the carbamate group yields a free amine and releases CO₂ and tert-butanol.

Benzyl Group Removal

-

Reagents/Conditions : Hydrogenolysis using Pd/C under H₂ atmosphere.

-

Mechanism : Catalytic hydrogenation cleaves the C–N bond, releasing benzyl alcohol.

-

Outcome : Generates a secondary amine intermediate.

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) undergoes oxidation to form carbonyl derivatives.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | 3-Carbamoyl-pyrrolidin-3-yl ketone | Selective oxidation without over-oxidation to carboxylic acid. |

| KMnO₄ | Acidic aqueous medium | 3-Carbamoyl-pyrrolidin-3-yl carboxylic acid | Harsh conditions may degrade the pyrrolidine ring. |

Substitution Reactions

The hydroxymethyl group can be substituted via nucleophilic displacement or Mitsunobu reactions.

Nucleophilic Displacement

-

Reagents : Thionyl chloride (SOCl₂) converts –CH₂OH to –CH₂Cl, enabling substitution with amines or thiols.

-

Example : Reaction with sodium azide (NaN₃) yields 3-azidomethyl derivatives.

Mitsunobu Reaction

-

Reagents : DIAD, PPh₃, and a nucleophile (e.g., alcohols).

-

Outcome : Stereospecific substitution to form ethers or other functionalized derivatives.

Esterification and Etherification

The hydroxymethyl group participates in esterification or ether formation.

| Reaction Type | Reagents | Product | Typical Yield |

|---|---|---|---|

| Esterification | Acetyl chloride (AcCl) | 3-(Acetoxymethyl)-pyrrolidine carbamate | ~85–90% |

| Etherification | Benzyl bromide (BnBr) | 3-(Benzyloxymethyl)-pyrrolidine carbamate | ~75–80% |

Comparative Reaction Data

The table below contrasts reactivity with structurally similar compounds:

Key Findings and Implications

-

Boc Deprotection Efficiency : The high yield (99%) under mild acidic conditions makes this reaction ideal for generating amine intermediates in multistep syntheses.

-

Oxidation Selectivity : PCC offers superior control over hydroxymethyl oxidation compared to KMnO₄, which risks ring degradation.

-

Stereochemical Integrity : Mitsunobu reactions retain configuration at the hydroxymethyl carbon, critical for chiral drug synthesis.

This compound’s versatility in deprotection, functional group interconversion, and stereospecific transformations positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Neuroprotective Agents : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s disease. It has been observed to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the formation of amyloid plaques associated with Alzheimer's pathology.

- Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, modulating their activity. The steric hindrance provided by the tert-butyl group may enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding.

2. Antimicrobial Activity

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens. This opens avenues for its application in treating infections.

- Case Study : A study demonstrated that similar compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate on astrocytes exposed to oxidative stress induced by amyloid beta. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection against neurotoxic agents.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrrolidine derivatives. Findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group can participate in π-π interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- The benzyl group in the parent compound contributes to moderate lipophilicity, while the 4-chlorobenzyl substituent in the analog (CAS: 169452-10-2) increases molecular weight (310.82 vs. 306.41) and density (1.17 g/cm³), likely enhancing membrane permeability .

- The hydroxymethyl group in the parent compound provides a site for further derivatization (e.g., phosphorylation or esterification), which is absent in the chlorobenzyl analog .

- Compound 63 incorporates a fused heterocyclic system (benzo-oxazolo-oxazine) and a cyclopropyl group, significantly increasing molecular complexity and weight (475.51 g/mol). This structural modification is associated with improved target binding in SAR studies .

Stereochemical and Synthetic Considerations The parent compound has one defined stereocenter, whereas Compound 63 specifies (3S,3aS) stereochemistry, critical for its biological activity .

Commercial and Purity Profiles

- The parent compound is available in 1g and 250mg quantities (95% purity) , whereas analogs like Compound 63 are typically synthesized in-house for research purposes .

Biological Activity

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate, with the CAS number 475469-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.40 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : The compound may interact with specific protein targets involved in cancer progression. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .

- Antimicrobial Properties : Similar benzyl derivatives have demonstrated antibacterial and antifungal activities. These compounds often disrupt bacterial cell walls or inhibit metabolic pathways critical for microbial survival .

- Neuroprotective Effects : Compounds containing pyrrolidine rings have been investigated for their neuroprotective properties, potentially acting on pathways related to oxidative stress and inflammation .

Case Studies and Experimental Data

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications to the hydroxymethyl group significantly influence biological activity. For example:

- In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

- Antimicrobial testing indicated that compounds with similar structures exhibited strong activity against Gram-positive bacteria and fungi, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified under certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via carbamate protection of a pyrrolidine scaffold. Key steps include:

- Nucleophilic substitution : The tert-butyl carbamate group is introduced using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Functionalization : The hydroxymethyl group is introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .

- Optimization : Yields depend on temperature control and stoichiometry. For example, excess Boc anhydride (1.2–1.5 equivalents) improves carbamate formation efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- LC-MS : Confirms molecular weight (exact mass: ~307.2 g/mol) and detects impurities .

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the benzyl aromatic protons (δ ~7.3 ppm, multiplet) .

- HPLC : Quantifies purity (>98% by area normalization under reverse-phase conditions) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity : The carbamate group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in sealed vials .

- Light Exposure : The benzyl group may degrade under UV light; use amber glassware .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution or elimination reactions?

Methodological Answer:

- Nucleophilic Substitution : The hydroxymethyl group can act as a leaving group (e.g., via tosylation followed by displacement with amines) .

- Hofmann Elimination : Under strong bases (e.g., KOtBu), the carbamate group eliminates to form pyrrolidine derivatives, but steric hindrance from the benzyl group slows this process .

- Data Contradiction : Some studies report unexpected stability of the hydroxymethyl group in acidic conditions; verify via controlled pH experiments (e.g., 0.1M HCl vs. 0.1M NaOH) .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

- X-ray Crystallography : Resolves absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

- Circular Dichroism (CD) : Correlates optical activity with stereoisomer identity .

Q. How can retrosynthetic analysis guide the design of analogs with modified pyrrolidine rings?

Methodological Answer:

- Core Modification : Replace the pyrrolidine with piperidine or azetidine rings using tert-butyl carbamate building blocks (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) .

- AI-Driven Synthesis Tools : Platforms like Pistachio or Reaxys suggest viable routes, prioritizing minimal steps (e.g., one-step alkylation of benzyl halides) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Q. What analytical methods differentiate between degradation products and synthetic intermediates?

Methodological Answer:

- HRMS : Identifies exact masses of byproducts (e.g., de-Boc derivatives at m/z 207.1) .

- 2D NMR (COSY, HSQC) : Maps spin systems to distinguish between hydroxymethyl oxidation products and unreacted starting material .

Structural and Functional Insights

Q. How does the benzyl group impact the compound’s solubility and biological activity?

Methodological Answer:

Q. What are the limitations of using this compound as a building block in peptide mimetics?

Methodological Answer:

- Steric Hindrance : The tert-butyl and benzyl groups limit accessibility for coupling reactions (e.g., amide bond formation). Mitigate via microwave-assisted synthesis .

- Stability in Biological Media : Carbamate hydrolysis in serum (half-life <2 hrs) necessitates prodrug strategies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.